5-Amino-1H-imidazole-4-carboxamide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoimidazole-4-carboxamide (AIC) is an aminoimidazole and a synthetic precursor . It has been used in the synthesis of the anticancer MTIC prodrug temozolomide . It is also being investigated for use/treatment in allergic rhinitis and pediatric indications .
Synthesis Analysis
5-Amino-1H-imidazole-4-carboxamide hydrate has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .Molecular Structure Analysis
The molecular formula of this compound is C4H6N4O . The InChI code is 1S/C4H6N4O.H2O/c5-3-2 (4 (6)9)7-1-8-3;/h1H,5H2, (H2,6,9) (H,7,8);1H2 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 144.13 .Scientific Research Applications
Synthesis of Constrained Peptidomimetics
5-Amino-1H-imidazole-4-carboxamide hydrate is used in the synthesis of constrained H-Phe-Phe-NH2 analogues, a type of peptidomimetics. This process involves aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles using an amino acid amide nucleophile (Skogh et al., 2013).
Development of Imidazole-based Compounds
Research has shown the potential for synthesizing various imidazole-based compounds from this compound, such as pyrazol-4-ylidenehydrazinoimidazoles and 2-arylazoimidazoles (Baig et al., 1982).
Creation of Purine Nucleotides
It is converted into 2-methyl-6-(arylamino)purines, useful in the creation of purine nucleotides (Andersen & Pedersen, 1985).
Application in Biochemical Studies
4-Amino-imidazole-5-carboxamide, a similar compound, has been studied in biochemical contexts such as in E. coli for its role as a precursor to purines (Ben-Ishai, Bergmann & Volcani, 1951).
Enzymatic Polymerization Studies
This compound's derivative, 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, has been synthesized and used in enzymatic polymerization studies (Pochet & D'ari, 1990).
Crystallographic Studies
Research on the synthesis and crystal structures of various derivatives of this compound provides insights into molecular geometries and stabilizing intermolecular hydrogen bonds (Banerjee et al., 1999).
Synthesis of Biologically Active Compounds
The compound has been utilized in the synthesis of biologically active N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines (Andersen & Pedersen, 1986).
Investigation of Catalytic Mechanisms
The catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase has been evaluated using this compound, providing critical insights into enzymatic processes (Shim et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Amino-1H-imidazole-4-carboxamide hydrate, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By mimicking the structure of AMP, AICAR is able to bind to AMPK, leading to its activation . This activation triggers a cascade of events that help the cell adapt to metabolic stress, such as enhancing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Biochemical Pathways
AICAR is an intermediate in the generation of inosine monophosphate . It affects various biochemical pathways, primarily those related to energy metabolism. The activation of AMPK by AICAR leads to the inhibition of anabolic pathways (like fatty acid synthesis) and the stimulation of catabolic pathways (like fatty acid oxidation), thereby promoting ATP production and restoring energy balance within the cell .
Pharmacokinetics
It’s known that aicar can be used clinically to treat and protect against cardiac ischemic injury .
Result of Action
The activation of AMPK by AICAR leads to a variety of molecular and cellular effects. These include the enhancement of glucose uptake, the promotion of fatty acid oxidation, and the stimulation of mitochondrial biogenesis . These effects help to restore energy balance within the cell, making AICAR a potential therapeutic agent for conditions related to energy metabolism, such as diabetes .
Action Environment
The action, efficacy, and stability of AICAR can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of AICAR, which in turn can influence its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of AMPK, can also affect the action of AICAR
Biochemical Analysis
Biochemical Properties
5-Amino-1H-imidazole-4-carboxamide hydrate is involved in the generation of inosine monophosphate and is an analog of adenosine monophosphate (AMP) that can stimulate AMP-dependent protein kinase (AMPK) activity . It interacts with enzymes such as the bifunctional purine biosynthesis protein PURH .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways and gene expression. For instance, it has been associated with antihyperalgesia and the inhibition of nociceptive signaling in the spinal cord in models of paw inflammation . It also triggers GLUT4 trafficking, which is crucial for glucose transport into cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity, which plays a key role in cellular energy homeostasis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it has been shown that Tbc1d1 temporally acquires insulin responsiveness, which triggers GLUT4 trafficking .
Metabolic Pathways
This compound is involved in purine metabolism. It is an intermediate in the generation of inosine monophosphate . It is synthesized in both routes but used only in purine biosynthesis .
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSYMLDDLWPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64236-33-5 |
Source
|
Record name | 4-Aminoimidazol-5-carboxamid hydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.